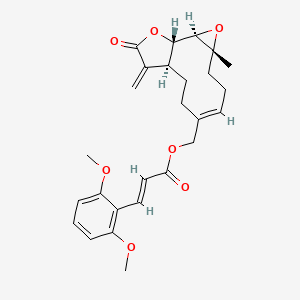
HCV-IN-7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HCV-IN-7 (hydrochloride) is an orally active and potent pan-genotypic inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It exhibits a superior pan-genotypic profile and favorable pharmacokinetic characteristics, making it a promising candidate for antiviral therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-7 (hydrochloride) involves multiple steps, including the formation of a tricyclic central core. The synthetic route typically includes the following steps:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups to enhance antiviral activity.
- Purification and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of HCV-IN-7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反応の分析
Types of Reactions
HCV-IN-7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents like sodium borohydride.
- Substitution reagents like alkyl halides.
Major Products
The major products formed from these reactions include derivatives of HCV-IN-7 (hydrochloride) with modified antiviral properties .
科学的研究の応用
HCV-IN-7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of NS5A inhibitors.
Biology: Investigated for its effects on HCV replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays .
作用機序
HCV-IN-7 (hydrochloride) exerts its effects by inhibiting the NS5A protein of HCV. This inhibition prevents the replication and assembly of the virus, thereby reducing viral load. The compound targets the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for virion replication complex assembly .
類似化合物との比較
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broad spectrum of activity.
Uniqueness
HCV-IN-7 (hydrochloride) stands out due to its superior pan-genotypic profile and favorable pharmacokinetic characteristics. It shows potent antiviral activity across multiple HCV genotypes and has a good liver uptake, making it a promising candidate for further development .
特性
分子式 |
C40H50Cl2N8O6S |
|---|---|
分子量 |
841.8 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1 |
InChIキー |
HVGIKJUXPYMGSR-BQMYBVSNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)




![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)



![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)



